4-(N-Benzylaminocarbonyl)phenylboronic acid
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Overview
Description
4-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl 4-boronobenzamide, is a boronic acid derivative with the molecular formula C14H14BNO3 and a molecular weight of 255.08 g/mol . This compound is primarily used in proteomics research and has significant applications in various scientific fields.
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it could affect a variety of pathways depending on the proteins it interacts with.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(N-Benzylaminocarbonyl)phenylboronic acid, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that the compound may be sensitive to oxygen, moisture, or temperature changes.
Preparation Methods
The synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with benzylamine under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene, and requires heating to reflux . The product is then purified through standard techniques such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(N-Benzylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, and the major products formed depend on the specific reactants and conditions used.
Scientific Research Applications
4-(N-Benzylaminocarbonyl)phenylboronic acid is widely used in scientific research, particularly in:
Chemistry: It is utilized in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the study of proteomics and enzyme inhibition.
Medicine: Research into potential therapeutic applications, including enzyme inhibitors and drug development.
Industry: It finds applications in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds to 4-(N-Benzylaminocarbonyl)phenylboronic acid include:
4-(N-Boc-amino)phenylboronic acid: Used in similar cross-coupling reactions but with different protecting groups.
4-Aminophenylboronic acid pinacol ester: Another boronic acid derivative used in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other boronic acids.
Properties
IUPAC Name |
[4-(benzylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCAVUVHBOOPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378302 |
Source
|
Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252663-47-1 |
Source
|
Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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